11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
The compound 11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a tricyclic heterocyclic molecule featuring a unique 2-methoxyethyl substituent at position 11 and a sulfanyl group at position 10. Its core structure comprises fused thia- and diazatricyclic rings, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
11-(2-methoxyethyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-16-6-5-14-11(15)9-7-3-2-4-8(7)18-10(9)13-12(14)17/h2-6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZALNGGEBSMVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions. The reaction conditions typically involve the use of a solvent, such as dichloromethane, and a catalyst to facilitate the reaction. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-SH) and methoxyethyl groups facilitate nucleophilic substitution under basic conditions. For example:
These reactions are critical for functionalizing the core structure to enhance bioavailability or target specificity .
Oxidation Reactions
The sulfur atoms in the thia-diazatricyclo system undergo selective oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | EtOH, 25°C | Sulfoxide derivative | Intermediate for antitumor agents |
| mCPBA | CH₂Cl₂, 0°C → RT | Sulfone analog | Improved metabolic stability |
Oxidation at the sulfur center modifies electronic properties, influencing binding affinity in biological systems .
Cycloaddition and Ring-Opening Reactions
The strained bicyclic framework participates in [3+2] cycloadditions with dipolarophiles:
| Reaction Partner | Catalyst | Product | Key Feature |
|---|---|---|---|
| Azides | CuI, DIPEA | Triazole-fused derivatives | Enhanced kinase inhibition |
| Alkynes | Pd(PPh₃)₄ | Expanded macrocycles | Antibacterial activity |
Ring-opening reactions with Grignard reagents (e.g., MeMgBr) yield linear thioether intermediates .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes structural isomerization:
| Condition | Catalyst | Rearrangement Pathway | Outcome |
|---|---|---|---|
| HCl (conc.) | – | Thiazine ring contraction | Isoindole derivatives |
| NaHCO₃ | – | Methoxyethyl migration | Regioisomeric sulfonamides |
These rearrangements are exploited to access novel heterocyclic scaffolds .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic and heterocyclic moieties:
Reaction efficiencies range from 40–85%, depending on steric and electronic factors .
Hydrolysis and Degradation Pathways
Stability studies reveal pH-dependent hydrolysis:
| Medium | Condition | Major Degradation Product | Half-Life |
|---|---|---|---|
| pH 1.2 (HCl) | 37°C | Sulfonic acid derivative | 2.3 hours |
| pH 7.4 (PBS) | 37°C | Thiolactam | 48 hours |
Degradation pathways inform formulation strategies to enhance shelf life .
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
These comparisons highlight the role of substituents in tuning reaction outcomes .
Scientific Research Applications
11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Molecular weight estimated based on structural similarity.
Substituent-Driven Property Analysis
Target vs. Analog 1 :
- The 2-methoxyethyl group in the target compound introduces conformational flexibility compared to the rigid 4-methoxyphenyl in Analog 1. This flexibility may enhance solubility in polar solvents .
- The methoxy group in both compounds is electron-donating, but the aromatic ring in Analog 1 could facilitate π-π stacking in protein binding, unlike the aliphatic chain in the target compound.
Target vs. Chlorine’s lipophilicity may improve membrane permeability but could reduce aqueous solubility relative to the target’s ether group.
Target vs. Analog 3 :
- The 3,4-dimethoxyphenylmethyl substituent in Analog 3 adds steric bulk and higher lipophilicity (LogP likely >3), which may enhance blood-brain barrier penetration compared to the target’s smaller methoxyethyl group .
Target vs. Analog 4 :
- The thiazole ring in Analog 4 is a heterocyclic motif often associated with antimicrobial or kinase inhibitory activity. This suggests divergent bioactivity compared to the target’s ether-based substituent .
Inferred Pharmacological Potential
- Antimicrobial Agents: Thiazole derivatives are known for broad-spectrum activity .
- CNS-Targeted Therapeutics : The dimethoxyphenyl group in Analog 3 highlights possible applications in neurological disorders .
Biological Activity
The compound 11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The chemical formula of the compound is with a molecular weight of 330.43 g/mol . The IUPAC name and structural details are as follows:
- IUPAC Name : 11-(2-methoxyphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6)-dien-12-one
- CAS Number : 497078-59-8
- PubChem CID : 949090
Structural Formula
| Property | Value |
|---|---|
| Chemical Formula | C16H14N2O2S2 |
| Molecular Weight | 330.43 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity against various bacterial strains. A study conducted by PubMed demonstrated that derivatives of thiazole and thiazolidine show potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity evaluations have been performed on several cancer cell lines to assess the potential therapeutic applications of this compound. In vitro studies revealed that the compound exhibits selective cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating a promising avenue for further research in cancer therapy.
The proposed mechanism of action involves the inhibition of key metabolic pathways within the target cells. Specifically, it is suggested that the compound interferes with mitochondrial function and induces apoptosis through the activation of caspase pathways . This apoptotic effect was confirmed through flow cytometry analysis, which showed an increase in annexin V-positive cells upon treatment with the compound.
Case Study 1: Antibacterial Activity
In a controlled laboratory setting, This compound was tested against Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent .
Case Study 2: Anticancer Efficacy
A recent study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size in mice bearing human breast cancer tumors compared to control groups receiving placebo treatments . This study highlights the potential for clinical applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
